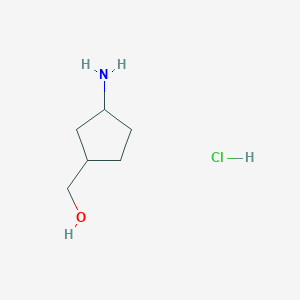

(3-Aminocyclopentyl)methanol hydrochloride

CAS No.: 2138162-83-9

Cat. No.: VC5149631

Molecular Formula: C6H14ClNO

Molecular Weight: 151.63

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2138162-83-9 |

|---|---|

| Molecular Formula | C6H14ClNO |

| Molecular Weight | 151.63 |

| IUPAC Name | (3-aminocyclopentyl)methanol;hydrochloride |

| Standard InChI | InChI=1S/C6H13NO.ClH/c7-6-2-1-5(3-6)4-8;/h5-6,8H,1-4,7H2;1H |

| Standard InChI Key | QXSRCFAPVVTLBT-UHFFFAOYSA-N |

| SMILES | C1CC(CC1CO)N.Cl |

Introduction

Chemical Structure and Stereochemistry

(3-Aminocyclopentyl)methanol hydrochloride belongs to the class of aminocyclopentanol derivatives. Its molecular formula is C₆H₁₄ClNO, with a molecular weight of 151.64 g/mol (including the hydrochloride moiety). The cyclopentane ring adopts a puckered conformation, with the amino (-NH₂) and hydroxymethyl (-CH₂OH) groups positioned at the 3- and 1-positions, respectively . The hydrochloride salt forms via protonation of the amino group, resulting in a positively charged ammonium ion paired with a chloride counterion.

Stereochemical Considerations

The compound’s stereochemistry significantly influences its reactivity and biological interactions. For instance, the (1R,3S) enantiomer exhibits distinct crystallographic packing and hydrogen-bonding patterns compared to its (1S,3R) counterpart . X-ray diffraction studies of related analogs reveal that the spatial arrangement of functional groups affects intermolecular interactions, which are critical for crystallization and solubility .

Synthesis and Industrial Production

The synthesis of (3-Aminocyclopentyl)methanol hydrochloride involves multi-step processes emphasizing stereochemical control. A patented method outlines the following sequence :

Key Synthetic Steps

-

Cyclopentane Ring Formation: A linear precursor undergoes cyclization via acid-catalyzed intramolecular nucleophilic substitution, forming the cyclopentane backbone.

-

Amination: Introduction of the amino group is achieved through catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen gas, ensuring high enantiomeric excess (>90%) .

-

Hydroxymethylation: Reaction with formaldehyde in methanol introduces the hydroxymethyl group, followed by purification via vacuum distillation.

-

Salt Formation: Treatment with hydrochloric acid yields the hydrochloride salt, which is isolated through recrystallization from ethanol .

Industrial Optimization

Industrial-scale production employs continuous flow reactors to enhance reaction efficiency and reduce racemization risks. Critical parameters include maintaining temperatures below 50°C during amination and using chiral catalysts such as rhodium-BINAP complexes to preserve stereochemical integrity .

Physicochemical Properties

The compound’s physical properties are pivotal for its handling and application:

-

Solubility: High solubility in polar solvents like water and methanol due to ionic interactions from the hydrochloride group .

-

Stability: The hydrochloride salt form mitigates hygroscopicity, extending shelf life under ambient conditions .

-

Optical Activity: Specific rotation values ([α]D²⁵) vary between enantiomers, with the (1R,3S) form exhibiting +12.5° in methanol .

Comparative Analysis with Structural Analogs

| Compound | Boiling Point (°C) | Solubility (g/100 mL H₂O) |

|---|---|---|

| (3-Aminocyclopentyl)methanol HCl | 197.3 | 25.2 |

| (3-Aminocyclohexyl)methanol HCl | 215.1 | 18.7 |

| Cyclopentanol | 140.8 | 5.3 |

The reduced ring strain in cyclopentane compared to cyclohexane derivatives correlates with lower boiling points and higher aqueous solubility .

Challenges and Future Directions

Synthetic Challenges

-

Racemization: Elevated temperatures during synthesis promote epimerization, necessitating stringent thermal control .

-

Purification: Separation of diastereomers requires chiral chromatography, increasing production costs .

Research Opportunities

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume